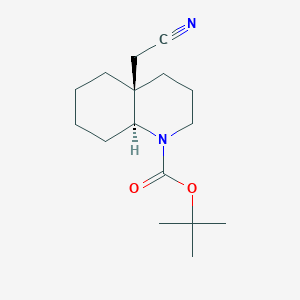
Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a compound known for its intriguing structural and chemical properties. This molecule is notable for its complex stereochemistry and functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps. Starting from simple precursors, various intermediates are formed through a sequence of reactions. A common route includes:
Aldol Condensation: The initial step involves the condensation of an aldehyde with a suitable ketone.
Cyclization: Formation of the octahydroquinoline ring system through cyclization reactions.
Functional Group Modifications: Introduction of the tert-butyl and cyanomethyl groups under specific conditions.
Industrial Production Methods: Industrial synthesis methods often scale up these reactions using optimized conditions to improve yield and purity. Advanced techniques such as flow chemistry and catalysis may be employed to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions might target the carbonyl or cyano groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly used.
Substitution Reactions: Halogenating agents and bases often facilitate these reactions.
Major Products: The products depend on the specific reactions and conditions, but often include various derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate has a broad range of applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Research into its biological activity and potential as a lead compound for pharmaceuticals.
Medicine: Investigated for potential therapeutic effects due to its unique structural properties.
Industry: Used in material science for developing new materials with specific properties.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. These include:
Binding to Receptors: It may bind to specific biological receptors, initiating a cascade of cellular responses.
Enzyme Inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.
Pathway Modulation: It can modulate biochemical pathways, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Octahydroquinoline Derivatives: Compounds with similar ring structures but different substituents.
Cyano-containing Compounds: Molecules with cyano groups affecting their chemical behavior.
Conclusion
Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a chemically and structurally unique compound with various scientific applications
Propriétés
IUPAC Name |
tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-15(2,3)20-14(19)18-12-6-9-16(10-11-17)8-5-4-7-13(16)18/h13H,4-10,12H2,1-3H3/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJFEFNAXBAUJQ-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide](/img/structure/B2935808.png)
![Methyl 4-(((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2935809.png)

![3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2935811.png)


![7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2935815.png)

![2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride](/img/structure/B2935818.png)
![2-phenoxy-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2935822.png)

